1-Butyl-2-Hydrazino-1H-Benzimidazol

Übersicht

Beschreibung

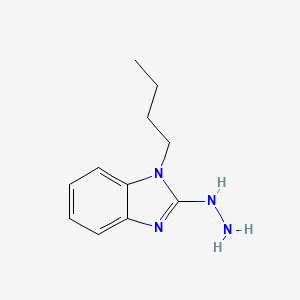

1-Butyl-2-hydrazino-1H-benzimidazole is a derivative of benzimidazole, a class of heterocyclic compounds. The compound has the molecular formula C11H16N4 and is known for its unique structural properties, which include a butyl substituent at the N position and a hydrazino group at the 2 position

Wissenschaftliche Forschungsanwendungen

1-Butyl-2-hydrazino-1H-benzimidazole has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

Industry: It finds applications in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

Target of Action

1-Butyl-2-hydrazino-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities . The primary targets of these compounds are often related to their antitumor and antimicrobial properties . For instance, some benzimidazole derivatives have been found to target human topoisomerase I, an enzyme crucial for DNA replication and transcription .

Mode of Action

For instance, they can compete with purines, integral parts of bacterial strains, resulting in the inhibition of bacterial nucleic acids and protein synthesis . In the context of antitumor activity, benzimidazole derivatives can inhibit the function of topoisomerase I, thereby disrupting DNA replication and leading to cell death .

Biochemical Pathways

By inhibiting topoisomerase I, for example, it could disrupt the normal cell cycle and induce apoptosis .

Pharmacokinetics

The compound’s molecular weight (2772 g/mol) and its dihydrochloride form suggest potential water solubility, which could influence its bioavailability .

Result of Action

The result of 1-Butyl-2-hydrazino-1H-benzimidazole’s action would depend on its specific targets and mode of action. Given its potential antitumor and antimicrobial activities, the compound could lead to cell death in cancer cells or bacteria . More research is needed to confirm these effects and understand their molecular and cellular mechanisms.

Action Environment

The action of 1-Butyl-2-hydrazino-1H-benzimidazole could be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by factors such as pH, temperature, and the presence of other molecules . Additionally, the compound’s interaction with DNA could be influenced by the DNA’s sequence and structure .

Biochemische Analyse

Biochemical Properties

1-Butyl-2-hydrazino-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways.

Cellular Effects

The effects of 1-Butyl-2-hydrazino-1H-benzimidazole on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, 1-Butyl-2-hydrazino-1H-benzimidazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a role in cell signaling pathways . This inhibition can result in altered phosphorylation states of target proteins, thereby affecting downstream signaling events. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 1-Butyl-2-hydrazino-1H-benzimidazole in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy and potency. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate potential changes in cell viability and function over prolonged exposure.

Dosage Effects in Animal Models

The effects of 1-Butyl-2-hydrazino-1H-benzimidazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity. Exceeding this range can result in detrimental effects on organ function and overall health.

Metabolic Pathways

1-Butyl-2-hydrazino-1H-benzimidazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of 1-Butyl-2-hydrazino-1H-benzimidazole within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can accumulate in specific organelles, influencing its localization and activity. The distribution of the compound within tissues can also affect its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of 1-Butyl-2-hydrazino-1H-benzimidazole plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of 1-Butyl-2-hydrazino-1H-benzimidazole typically involves the reaction of 1-butylbenzimidazole with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Analyse Chemischer Reaktionen

1-Butyl-2-hydrazino-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydrazino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

1-Butyl-2-hydrazino-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

2-Methylbenzimidazole: Lacks the hydrazino group, resulting in different chemical reactivity and biological activity.

1-Butyl-2-amino-1H-benzimidazole: Similar structure but with an amino group instead of a hydrazino group, leading to different reaction pathways and applications.

2-Phenylbenzimidazole:

The uniqueness of 1-Butyl-2-hydrazino-1H-benzimidazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Biologische Aktivität

1-Butyl-2-hydrazino-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine, supported by research findings and case studies.

Chemical Structure and Properties

1-Butyl-2-hydrazino-1H-benzimidazole features a unique structure that combines a butyl group and a hydrazino group with the benzimidazole core. This specific arrangement enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 1-butyl-2-hydrazino-1H-benzimidazole exhibits potent antimicrobial properties. In comparative studies, it has shown significant effectiveness against various Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 8 | More effective than amikacin |

| Escherichia coli | 140 | Comparable to ciprofloxacin |

| Enterococcus faecalis | 4 | Superior to gentamicin |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- NCI-H460 (lung cancer)

- K562 (leukemia)

The compound exhibited significant antiproliferative activity with IC50 values in the low micromolar range, indicating its potential as an anticancer agent .

The biological activity of 1-butyl-2-hydrazino-1H-benzimidazole is primarily attributed to its ability to interact with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in disrupting cellular processes involved in microbial resistance and tumor growth .

Study 1: Antimicrobial Efficacy

In a controlled study, 1-butyl-2-hydrazino-1H-benzimidazole was tested against several bacterial strains. The results indicated that it outperformed traditional antibiotics in inhibiting the growth of multidrug-resistant strains. The study highlighted the compound's potential as an alternative treatment option for resistant infections .

Study 2: Anticancer Properties

Another research effort focused on the anticancer effects of this compound on various cancer cell lines. The results showed that it induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a promising role in cancer therapy .

Comparative Analysis with Related Compounds

Comparative studies with similar benzimidazole derivatives reveal that the presence of both butyl and hydrazino groups in 1-butyl-2-hydrazino-1H-benzimidazole enhances its biological activity compared to simpler structures.

| Compound | Activity |

|---|---|

| 1-Butyl-1H-benzimidazole | Limited reactivity |

| 2-Hydrazino-1H-benzimidazole | Reduced antimicrobial potency |

| 1-Butyl-2-amino-1H-benzimidazole | Different reactivity profile |

The unique combination of functional groups in 1-butyl-2-hydrazino-1H-benzimidazole contributes significantly to its enhanced biological activities .

Eigenschaften

IUPAC Name |

(1-butylbenzimidazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-2-3-8-15-10-7-5-4-6-9(10)13-11(15)14-12/h4-7H,2-3,8,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAOPAPQGSWLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392972 | |

| Record name | 1-Butyl-2-hydrazinyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615281-72-6 | |

| Record name | 1-Butyl-2-hydrazinyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.